molecular formula C10H9F3N2S B15082175 N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13578-56-8

N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B15082175
CAS No.: 13578-56-8
M. Wt: 246.25 g/mol
InChI Key: HADNXZREAXAQJA-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine (synonyms: MLS003107098, NSC201542) is a thiazoline derivative characterized by a 4,5-dihydrothiazole core linked to a 3-(trifluoromethyl)phenyl group via an amine bridge. Its molecular formula is C₁₀H₉F₃N₂S, with a molecular weight of 250.25 g/mol . The trifluoromethyl (-CF₃) substituent confers high electronegativity, lipophilicity, and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.

Properties

CAS No.

13578-56-8

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)7-2-1-3-8(6-7)15-9-14-4-5-16-9/h1-3,6H,4-5H2,(H,14,15)

InChI Key

HADNXZREAXAQJA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative. One common method includes the use of a condensation reaction where 3-(trifluoromethyl)aniline is reacted with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are conducted in polar solvents at varying temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties References
N-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine 3-(Trifluoromethyl)phenyl C₁₀H₉F₃N₂S 250.25 High lipophilicity; potential metabolic stability due to -CF₃
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (T133) Diphenylmethyl + 3-(Trifluoromethyl)phenyl C₂₃H₁₈F₃N₂S 423.46 Bulky substituent; fully aromatic thiazole (vs. dihydrothiazole)
N-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine 5-Fluoro-2-methylphenyl C₁₀H₁₁FN₂S 210.27 Moderate electron-withdrawing substituents (-F, -CH₃)
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine 4-Bromo-2-(trifluoromethoxy)phenyl C₁₀H₈BrF₃N₂OS 341.15 Strong electron-withdrawing groups (-Br, -OCF₃)
N-[2-(3-Fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine 3-Fluorophenylethyl C₁₁H₁₃FN₂S 224.30 Ethyl linker; reduced steric hindrance
N-[2-(2,4-Dichlorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine 2,4-Dichlorophenylethyl C₁₁H₁₂Cl₂N₂S 275.20 Chlorine substituents; moderate lipophilicity

Key Differences in Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (logP ≈ 3.5 estimated) compared to analogs with -CH₃ (logP ~2.8) or -F (logP ~2.5).
  • For instance, a related compound in has a solubility of 42.1 µg/mL at pH 7.4, suggesting the target compound may exhibit similarly low solubility .
  • Conformational Flexibility : The 4,5-dihydrothiazole core introduces partial saturation, reducing ring strain compared to fully aromatic thiazoles (e.g., T133) .

Biological Activity

N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3N2SC_{12}H_{13}F_{3}N_{2}S with a molecular weight of 274.31 g/mol. The compound features a thiazole ring which is known for its biological activity, particularly in anticancer and antimicrobial applications.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. The compound's efficacy was assessed against various cancer cell lines, revealing promising results:

CompoundCell LineIC50 (µg/mL)Reference
This compoundA431 (human epidermoid carcinoma)< 10
-Jurkat (T-cell leukemia)< 10
-HT29 (colon cancer)< 10

The structure-activity relationship indicated that the trifluoromethyl group enhances the compound's cytotoxicity by increasing electron density on the aromatic ring, facilitating interactions with cellular targets.

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, especially against resistant strains.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

Case Study 1: Antitumor Efficacy

In a study published in Molecular Pharmacology, researchers evaluated the antitumor activity of thiazole derivatives including this compound. The compound showed significant inhibition of tumor growth in xenograft models. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers compared to controls .

Case Study 2: Antimicrobial Resistance

A clinical study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a treatment option for resistant infections .

Q & A

Q. What are the established synthetic routes for N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions between thiourea derivatives and α,β-unsaturated ketones or aldehydes. For example, a method analogous to the synthesis of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with 2-chloroethylamine under reflux in ethanol, followed by purification via column chromatography . Key factors affecting yield include:

  • Temperature : Higher temperatures (70–80°C) improve reaction rates but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Lewis acids like ZnCl₂ can accelerate ring closure but may introduce impurities .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
13-(Trifluoromethyl)phenyl isothiocyanate, 2-chloroethylamine, EtOH, 12 h reflux65%
2Thiourea derivative, α-bromoketone, DMF, 80°C, 8 h72%

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies protons on the dihydrothiazole ring (δ 3.2–3.8 ppm for CH₂ groups) and the trifluoromethylphenyl moiety (δ 7.4–7.9 ppm for aromatic protons) .
  • ¹³C NMR confirms the thiazole ring carbons (δ 160–170 ppm for C=N and C-S) .

Q. X-ray Crystallography :

  • Resolves bond lengths (e.g., C-S bond ≈ 1.72 Å) and dihedral angles (e.g., L-shaped conformation between thiazole and phenyl rings, ~78–79°) .

  • Key data from analogous structures :

    ParameterValueCompoundReference
    C-S Bond1.72 ÅN-(4-chlorophenyl)thiazol-2-amine
    Dihedral Angle78.2°3-(Adamantan-1-yl)-4-methyl-...thiazole

Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.0825 for C₁₀H₁₀F₃N₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-arylurea derivatives during synthesis?

Byproducts often arise from incomplete cyclization or competing nucleophilic attacks. Optimization strategies include:

  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify ideal parameters. For example, a central composite design revealed that 75°C in DMF with 5 mol% ZnCl₂ maximizes yield (78%) while reducing urea formation to <5% .
  • In-situ monitoring : Use FTIR to track the disappearance of the thiourea C=S stretch (∼1250 cm⁻¹) .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) isolates the target compound from urea byproducts .

Q. What structural modifications enhance the compound’s bioactivity, and how do electronic effects (e.g., CF₃ substitution) influence receptor binding?

  • Trifluoromethyl group : The -CF₃ group’s electron-withdrawing nature increases metabolic stability and enhances hydrophobic interactions in binding pockets (e.g., kinase inhibitors) .
  • Ring saturation : The 4,5-dihydrothiazole moiety improves solubility compared to fully aromatic thiazoles, as seen in analogs with IC₅₀ values < 1 µM against cancer cell lines .

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity ImpactReference
-CF₃ at meta position3-fold increase in antimicrobial activity vs. para-Cl analogs
Dihydrothiazole vs. thiazoleImproved solubility (LogP reduced by 0.8)

Q. How should researchers address discrepancies in reported biological activity data across studies?

Contradictions may arise from variations in:

  • Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers, as R- and S-configurations exhibit differing IC₅₀ values (e.g., 0.8 µM vs. 12 µM in kinase assays) .
  • Impurity profiles : LC-MS/MS identifies trace byproducts (e.g., oxidized thiazole derivatives) that may suppress activity .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure comparability .

Q. What computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., EGFR kinase: docking score −9.2 kcal/mol) .
  • Molecular Dynamics (MD) simulations : Reveal stable hydrogen bonds between the thiazole NH and kinase residues (e.g., Thr766 in EGFR over 50 ns simulations) .
  • QSAR models : Use Hammett constants (σ≈0.54 for -CF₃) to correlate electronic effects with IC₅₀ values .

Q. What are the best practices for analyzing stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via UV-Vis (λ_max = 265 nm). The compound shows >90% stability at pH 7.4 after 24 h but degrades rapidly at pH < 3 .
  • Thermal stability : DSC reveals decomposition onset at 215°C, suggesting suitability for solid formulations .

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